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An In-depth Technical Guide to the Discovery and Development of Plazomicin

Introduction
Plazomicin (formerly ACHN-490) is a next-generation, semi-synthetic aminoglycoside

antibiotic developed to combat the rising threat of multidrug-resistant (MDR) Gram-negative

bacteria.[1][2] Marketed under the brand name Zemdri, it was specifically engineered to

overcome common aminoglycoside resistance mechanisms, particularly those mediated by

aminoglycoside-modifying enzymes (AMEs).[1][3] Its development addressed a critical need for

new agents with activity against pathogens like Carbapenem-resistant Enterobacteriaceae

(CRE) and extended-spectrum β-lactamase (ESBL)-producing organisms.[1][2] This guide

provides a comprehensive technical overview of the discovery, mechanism of action, and the

preclinical and clinical development history of Plazomicin.

Discovery and Synthesis
Plazomicin was structurally derived from sisomicin, a natural aminoglycoside, through a

process of rational drug design aimed at creating a molecule impervious to enzymatic

inactivation.[1][2][4] The key structural modifications include the appendage of a

hydroxylaminobutyric acid (HABA) substituent at position 1 and a hydroxyethyl group at the 6'

position.[4][5] The modification at the 6'-position is critical as it protects the molecule from the

activity of the most prevalent aminoglycoside acetyltransferase enzymes (AACs), while the

substitution at the 1-position enhances ribosomal binding and broadens its spectrum of activity.

[4][5]
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The drug was developed by Achaogen, a biopharmaceutical company, after being initially

discovered at Ionis Pharmaceuticals.[1][5]

Synthetic Route
Two primary synthetic routes from commercial sisomicin have been reported, differing mainly in

the protection strategy for the sisomicin amines. A general overview of the synthesis involves:

Protection: Treatment of sisomicin with an ion-exchange resin, followed by reaction with ethyl

trifluorothioacetate to yield a trifluoroacetamide. Subsequent protection with

benzyloxycarbonyl (Cbz) succinimide provides the Cbz-protected intermediate.[1]

Coupling and Modification: Amide coupling is performed, followed by the removal of the

trifluoroacetate group.[1]

Final Steps: The process concludes with reductive amination, cleavage of benzoyl esters,

and global removal of the Cbz protecting groups under hydrogenative conditions to yield the

final Plazomicin molecule.[1]

Mechanism of Action
Like all aminoglycosides, Plazomicin is a rapid bactericidal agent that inhibits bacterial protein

synthesis.[6][7] Its mechanism involves irreversible binding to the 30S subunit of the bacterial

ribosome.[4][6]

Key Steps:

Binding: Plazomicin binds to the 16S ribosomal RNA A-site within the 30S subunit.[4][8]

Interference: This binding interferes with the initiation of protein synthesis and causes

misreading of the mRNA codon by tRNA.[4][7]

Inhibition: The incorporation of incorrect amino acids leads to the production of nonfunctional

or toxic proteins, disrupting the bacterial cell membrane and other vital processes, ultimately

resulting in cell death.[7]

The structural modifications of Plazomicin were designed to preserve this core mechanism

while evading the AMEs that typically inactivate other aminoglycosides.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.chemicalbook.com/article/the-synthesis-and-history-of-plazomicin.htm
https://en.wikipedia.org/wiki/Plazomicin
https://www.chemicalbook.com/article/the-synthesis-and-history-of-plazomicin.htm
https://www.chemicalbook.com/article/the-synthesis-and-history-of-plazomicin.htm
https://www.benchchem.com/product/b589178?utm_src=pdf-body
https://www.chemicalbook.com/article/the-synthesis-and-history-of-plazomicin.htm
https://www.benchchem.com/product/b589178?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-plazomicin-sulfate-used-for
https://synapse.patsnap.com/article/what-is-the-mechanism-of-plazomicin-sulfate
https://go.drugbank.com/drugs/DB12615
https://synapse.patsnap.com/article/what-is-plazomicin-sulfate-used-for
https://www.benchchem.com/product/b589178?utm_src=pdf-body
https://go.drugbank.com/drugs/DB12615
https://www.researchgate.net/publication/352349072_Structural_basis_for_plazomicin_antibiotic_action_and_resistance
https://go.drugbank.com/drugs/DB12615
https://synapse.patsnap.com/article/what-is-the-mechanism-of-plazomicin-sulfate
https://synapse.patsnap.com/article/what-is-the-mechanism-of-plazomicin-sulfate
https://www.benchchem.com/product/b589178?utm_src=pdf-body
https://go.drugbank.com/drugs/DB12615
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b589178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bacterial Cell

Plazomicin

30S Ribosomal
Subunit (A-site)

 Binds to

Nonfunctional
Proteins

 Causes Misreading &
Mistranslation

mRNA
 Translation

Bacterial
Cell Death

 Leads to

Click to download full resolution via product page

Caption: Mechanism of Plazomicin action on the bacterial ribosome.

Preclinical Development: In Vitro Activity
Plazomicin has demonstrated potent in vitro activity against a broad range of Gram-negative

pathogens, including MDR isolates. It maintains activity against Enterobacteriaceae that

produce ESBLs and carbapenemases (e.g., KPC, OXA-48).[1][9]

Experimental Protocol: Susceptibility Testing
Methodology: Minimum Inhibitory Concentrations (MICs) were determined using standard

broth microdilution methods as recommended by the Clinical and Laboratory Standards

Institute (CLSI).[10]

Conditions: Testing was performed under neutral pH conditions.[10]

Breakpoints: The FDA has assigned a susceptibility breakpoint for Plazomicin against

Enterobacteriaceae of ≤2 µg/mL.[9]

Data Presentation: In Vitro Susceptibility
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Organism/P
henotype

N
MIC₅₀
(µg/mL)

MIC₉₀
(µg/mL)

%
Susceptible
(≤2 µg/mL)

Reference(s
)

Enterobacteri

aceae (All)
>6000 0.5 2 >95% [9]

Escherichia

coli
- 0.25 - 0.5 0.5 - 1 - [9]

Klebsiella

pneumoniae
- 0.25 - 0.5 0.5 - 1 - [9]

Carbapenem-

Resistant

(CRE)

>95 0.5 1 98% [11]

Pseudomona

s aeruginosa
- 4 - 8 8 - 32 - [9]

Acinetobacter

baumannii
407 ≤8 >16 - [10]

Staphylococc

us aureus

(MRSA)

493 1 2 - [10]

Note: MIC values are representative of pooled data from multiple surveillance studies.

Clinical Development
Plazomicin underwent a structured clinical development program, including Phase 1, 2, and 3

trials to establish its safety, pharmacokinetic profile, and efficacy.[12]

Phase 1 Studies: Pharmacokinetics and Safety
Experimental Protocol: Phase 1 studies were conducted in healthy adult volunteers to

assess the safety, tolerability, and pharmacokinetic (PK) profile of single and multiple

ascending intravenous doses of Plazomicin.[10][12]
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Data Presentation: Pharmacokinetic Parameters Following a single 15 mg/kg intravenous

dose of Plazomicin over 30 minutes in healthy subjects.

Parameter
Value (Geometric Mean ±
SD)

Reference(s)

Cₘₐₓ (Maximum

Concentration)
73.7 ± 19.7 mcg/mL [13]

AUC (Area Under the Curve) 257 ± 67.0 mcg·h/mL [13]

Vd (Volume of Distribution) 17.9 ± 4.8 L [13]

CL (Total Body Clearance) 4.5 ± 0.9 L/h [13]

Cₘᵢₙ (Trough Concentration) 0.3 ± 0.2 mcg/mL [13]

Findings: Plazomicin exhibited linear pharmacokinetics, with dose-proportional increases in

Cₘₐₓ and AUC.[13] No significant accumulation was observed with once-daily dosing.[13]

Phase 2 Study: Complicated Urinary Tract Infections
(cUTI)

Experimental Protocol (Study P2-01): This was a multicenter, double-blind, randomized trial

comparing the efficacy and safety of two doses of Plazomicin (10 mg/kg and 15 mg/kg daily)

against levofloxacin (750 mg daily) for 5 days in adults with cUTI or acute pyelonephritis

(AP).[9][11][14] The primary endpoint was microbiological eradication at the test-of-cure

(TOC) visit.[14]
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Enrollment:
Adults with cUTI or AP

(N=145)

Randomization (1:1:1)

Plazomicin 15 mg/kg IV q24h

Plazomicin 10 mg/kg IV q24h Levofloxacin 750 mg IV q24h

Treatment Duration: 5 Days

Primary Endpoint:
Microbiological Eradication
at Test-of-Cure (TOC) Visit

Click to download full resolution via product page

Caption: Workflow for the Phase 2 cUTI clinical trial.

Data Presentation: Efficacy Results
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Outcome
Plazomicin 15
mg/kg

Levofloxacin 750
mg

Reference(s)

Microbiological

Eradication (MITT

Population)

88.0% (44/50) 90.5% (38/42) [14]

Clinical Cure Rate

(mITT Population)
70.6% 65.5% [11]

Findings: The 15 mg/kg dose of Plazomicin demonstrated comparable microbiological

eradication rates to levofloxacin, supporting its advancement into Phase 3 trials.[14]

Phase 3 Program: EPIC and CARE Trials
Experimental Protocol: The EPIC (Evaluating Plazomicin in Complicated UTI) trial was a

pivotal Phase 3, randomized, double-blind, non-inferiority study. It compared Plazomicin (15

mg/kg daily) to meropenem (1 g every 8 hours) in adults with cUTI or AP.[3][15] The co-

primary endpoints were composite cure (clinical cure and microbiological eradication) at Day

5 and at the TOC visit (15-19 days after therapy) in the modified intent-to-treat (mMITT)

population. The non-inferiority margin was set at 15%.[15]
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Enrollment:
Adults with cUTI or AP

(N=609)

Randomization (1:1)

Plazomicin 15 mg/kg IV q24h
(N=303)

Meropenem 1g IV q8h
(N=306)

Optional IV-to-Oral Transition
After ≥4 Days

Co-Primary Endpoints:
Composite Cure at Day 5 & TOC Visit

(Non-inferiority Margin: 15%)

Click to download full resolution via product page

Caption: Workflow for the Phase 3 EPIC clinical trial.

Data Presentation: EPIC Trial Efficacy Results (mMITT Population)
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Endpoint
Plazomicin
(N=191)

Meropenem
(N=197)

Difference
(95% CI)

Reference(s)

Composite Cure

(Day 5)
88.0% (168/191) 91.4% (180/197)

-3.4% (-10.0 to

3.1)
[15]

Composite Cure

(TOC Visit)
81.7% (156/191) 70.1% (138/197)

11.6% (2.7 to

20.3)
[3][15]

Findings: Plazomicin was non-inferior to meropenem at the Day 5 endpoint and

demonstrated superiority at the TOC visit for composite cure.[3][15] The most common

adverse events were decreased renal function (3.7%), diarrhea (2.3%), and hypertension

(2.3%).[12][16]

Experimental Protocol: The CARE (Combating Antibiotic-Resistant Enterobacteriaceae) trial

was a Phase 3 study evaluating Plazomicin in patients with serious infections, including

bloodstream infections (BSI) and hospital-acquired/ventilator-associated pneumonia

(HABP/VABP), caused by CRE.[3] Patients were randomized to receive Plazomicin or

colistin, both in combination with a second agent (meropenem or tigecycline).[3] The primary

endpoint was a composite of death or significant disease-related complications at Day 28.

[15]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.cidrap.umn.edu/antimicrobial-stewardship/plazomicin-tough-infections-tale-2-clinical-trials
https://www.contagionlive.com/view/plazomicin-a-novel-aminoglycoside
https://www.cidrap.umn.edu/antimicrobial-stewardship/plazomicin-tough-infections-tale-2-clinical-trials
https://www.benchchem.com/product/b589178?utm_src=pdf-body
https://www.contagionlive.com/view/plazomicin-a-novel-aminoglycoside
https://www.cidrap.umn.edu/antimicrobial-stewardship/plazomicin-tough-infections-tale-2-clinical-trials
https://www.mdpi.com/2075-1729/12/12/1949
https://www.researchgate.net/publication/344342764_Plazomicin_a_new_aminoglycoside_in_the_fight_against_antimicrobial_resistance
https://www.benchchem.com/product/b589178?utm_src=pdf-body
https://www.contagionlive.com/view/plazomicin-a-novel-aminoglycoside
https://www.benchchem.com/product/b589178?utm_src=pdf-body
https://www.contagionlive.com/view/plazomicin-a-novel-aminoglycoside
https://www.cidrap.umn.edu/antimicrobial-stewardship/plazomicin-tough-infections-tale-2-clinical-trials
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b589178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enrollment:
Adults with BSI or HABP/VABP

Caused by CRE

Randomization (1:1)

Plazomicin-based therapy

Colistin-based therapy

Treatment based on infection type

Primary Endpoint:
All-cause mortality or significant

disease-related complications at Day 28

Trial Terminated Early
(Low Enrollment)

Click to download full resolution via product page

Caption: Workflow for the Phase 3 CARE clinical trial.
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Findings: The trial was terminated early due to significantly slower than expected enrollment.

[15] In the small number of patients enrolled (N=37), a trend toward lower mortality and

fewer complications was observed in the Plazomicin arm compared to the colistin arm.[3]

[15] However, due to the small sample size, the results were not sufficient for a regulatory

finding of efficacy for these indications.[5]

Regulatory History and Commercialization
Fast Track Designation: In 2012, the U.S. Food and Drug Administration (FDA) granted Fast

Track designation for the development and review of Plazomicin.[5]

FDA Approval: On June 25, 2018, the FDA approved Zemdri (plazomicin) for the treatment

of adults with complicated Urinary Tract Infections (cUTI), including pyelonephritis, who have

limited or no alternative treatment options.[13][17][18]

Regulatory Setback: The FDA did not approve Plazomicin for the treatment of bloodstream

infections, citing the lack of demonstrated effectiveness from the incomplete CARE trial.[5]

Commercial Challenges: Despite its clinical success in cUTI, Achaogen was unable to find a

robust market for the drug and filed for Chapter 11 bankruptcy in April 2019.[5][19] The rights

to Plazomicin were subsequently acquired by Cipla USA.[5]

Conclusion
Plazomicin represents a significant achievement in rational antibiotic design, successfully

creating a modern aminoglycoside with potent activity against many multidrug-resistant Gram-

negative bacteria. Its development history, from chemical synthesis to rigorous clinical trials,

underscores the extensive process required to bring a novel anti-infective agent to market.

While its efficacy in complicated UTIs is well-established, its full potential in treating other

serious CRE infections remains an area for further investigation. The story of Plazomicin also

highlights the economic challenges facing antibiotic development, even for clinically valuable

and innovative drugs.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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